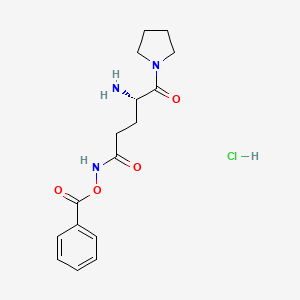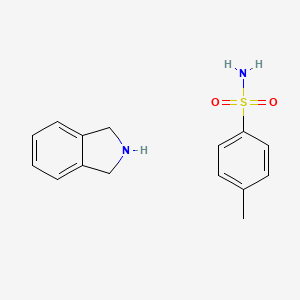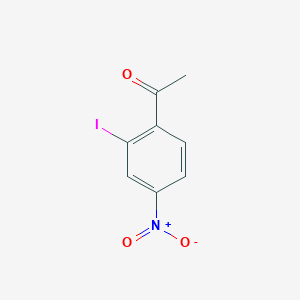![molecular formula C8H16N2O B15205532 (Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol is a heterocyclic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound features a unique structure that includes a fused bicyclic system, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihalide, followed by reduction and cyclization steps . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-yl]methanol
- Substituted tricyclic heterocycles
Uniqueness
(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ylmethanol |
InChI |
InChI=1S/C8H16N2O/c11-6-7-3-8-4-9-1-2-10(8)5-7/h7-9,11H,1-6H2 |
Clé InChI |
ITNLRLZNAQIFKI-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC(CC2CN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
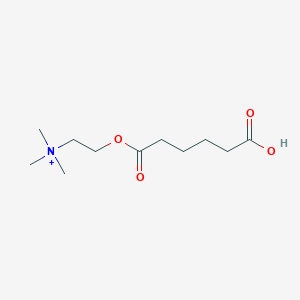
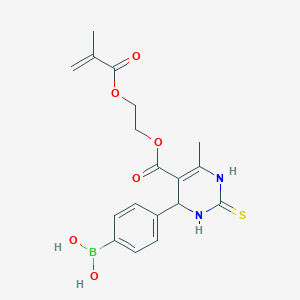
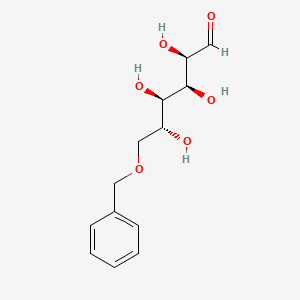

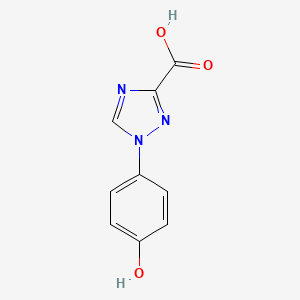



![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
